molecular formula C12H12N2O4S2 B1452686 3-{[1-(Pyridin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid CAS No. 1153874-48-6

3-{[1-(Pyridin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid

Cat. No. B1452686
M. Wt: 312.4 g/mol
InChI Key: KCDSGIMKNIQTGX-UHFFFAOYSA-N
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Description

“3-{[1-(Pyridin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid” is a chemical compound that is part of the thiophene-based analogs . These analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of “3-{[1-(Pyridin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid” is C12H12N2O4S2 . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Heterocyclic Synthesis

Studies have shown that ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates can be prepared and reacted with various active methylene reagents to produce pyran, pyridine, and pyridazine derivatives, indicating the versatility of related compounds in synthesizing polyfunctionally substituted heterocycles (Mohareb et al., 2004).

Bioinorganic Relevance

Cobalt(II) complexes with Schiff bases derived from thiophene-2-glyoxal have been synthesized and characterized. These complexes exhibit higher antimicrobial activities compared to the free ligand, showcasing the bioinorganic significance of thiophene derivatives (Singh et al., 2009).

Biological Evaluation and Antioxidant Activities

Novel 1H-3-Indolyl derivatives incorporating thiophene were designed and evaluated for their antioxidant activities. One candidate showed higher activity than ascorbic acid, highlighting the potential of thiophene derivatives in medicinal chemistry for developing efficient antioxidants (Aziz et al., 2021).

Novel Compound Synthesis

The orthogonal synthesis of densely functionalized pyrroles and thiophenes from reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes was achieved. This method provides an efficient route to polyfunctionalized heterocycles (Cheng et al., 2010).

Antimicrobial Activities

Several studies focused on the synthesis of novel heterocyclic compounds containing sulfonamido moieties, demonstrating significant antibacterial activities. This research highlights the potential of thiophene derivatives as antibacterial agents (Azab et al., 2013).

Future Directions

Thiophene-based analogs continue to be a focus of research due to their potential as biologically active compounds . They are essential for medicinal chemists to develop advanced compounds with a variety of biological effects . The future of “3-{[1-(Pyridin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid” and similar compounds lies in further exploration of their properties and potential applications.

properties

IUPAC Name

3-(1-pyridin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S2/c1-8(9-2-5-13-6-3-9)14-20(17,18)10-4-7-19-11(10)12(15)16/h2-8,14H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDSGIMKNIQTGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(Pyridin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[1-(Pyridin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid
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3-{[1-(Pyridin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid
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3-{[1-(Pyridin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid
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3-{[1-(Pyridin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid
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3-{[1-(Pyridin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid
Reactant of Route 6
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3-{[1-(Pyridin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid

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